Product packaging for Methyltetrazine-amino-PEG10-CH2CH2COONHS(Cat. No.:)

Methyltetrazine-amino-PEG10-CH2CH2COONHS

Cat. No.: B14041724
M. Wt: 838.9 g/mol
InChI Key: FSTXBHPOZSMGDF-UHFFFAOYSA-N
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Description

Methyltetrazine-amino-PEG10-CH2CH2COONHS is a useful research compound. Its molecular formula is C38H58N6O15 and its molecular weight is 838.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H58N6O15 B14041724 Methyltetrazine-amino-PEG10-CH2CH2COONHS

Properties

Molecular Formula

C38H58N6O15

Molecular Weight

838.9 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C38H58N6O15/c1-31-40-42-38(43-41-31)33-4-2-32(3-5-33)30-39-34(45)8-10-49-12-14-51-16-18-53-20-22-55-24-26-57-28-29-58-27-25-56-23-21-54-19-17-52-15-13-50-11-9-37(48)59-44-35(46)6-7-36(44)47/h2-5H,6-30H2,1H3,(H,39,45)

InChI Key

FSTXBHPOZSMGDF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O

Origin of Product

United States

Historical Trajectory and Current Paradigms in Selective Chemical Functionalization

The journey of chemically modifying biomolecules began with relatively non-specific methods, often targeting highly abundant functional groups. Early strategies frequently resulted in heterogeneous products with unpredictable properties. The pursuit of greater control and specificity has been a driving force in the evolution of this field, leading to the development of highly selective and efficient chemical reactions that can be performed under physiological conditions. nih.govacs.org This progression has shifted the paradigm from simple labeling to the precise engineering of complex biological constructs. nih.gov Contemporary research now leverages a sophisticated toolbox of chemical reactions that allow for the "late-stage functionalization" of biomolecules within their native environment, even in living organisms. nih.govacs.orgacs.orgresearchgate.net This evolution has been critical for advancing fields from basic biological research to the development of targeted therapeutics like antibody-drug conjugates. nih.govspringernature.com

Foundational Principles of Bioorthogonal Chemistry for Biological System Interrogation

Coined by Carolyn R. Bertozzi in 2003, the term "bioorthogonal chemistry" refers to a class of chemical reactions that can occur within a living system without interfering with or being influenced by native biochemical processes. acs.orgwikipedia.org These reactions are designed to be orthogonal to the vast array of functional groups and reactions found in biology, ensuring that the chemical ligation is highly specific to the intended targets. acs.orgwikipedia.orgnih.gov

To be considered bioorthogonal, a reaction must meet several stringent criteria: acs.orgwikipedia.org

Selectivity: The reacting partners must be mutually and exclusively reactive toward each other, ignoring the myriad of other functional groups present in a biological milieu. wikipedia.org

Biocompatibility: The reagents and the resulting linkage must be non-toxic and not perturb the normal physiology of the cell or organism. wikipedia.orgnih.gov

Kinetics: The reaction must proceed at a reasonable rate at low concentrations and under physiological conditions (temperature, pH, and aqueous environment). acs.org

Stability: The newly formed covalent bond must be stable in the biological environment. acs.org

These principles have enabled researchers to tag, track, and manipulate biomolecules in real-time within their native settings, providing unprecedented insights into complex biological systems. nih.govwikipedia.org

Advanced Synthetic Strategies and Structural Derivatization

De Novo Synthesis Approaches for Methyltetrazine-amino-PEG10-CH2CH2COONHS

The de novo synthesis of this compound is a multi-step process that requires precise control over chemical reactions to ensure the final product has the desired structure and purity. The synthetic design is typically modular, allowing for the assembly of the molecule from distinct, pre-functionalized building blocks.

The modular synthesis of this compound involves the preparation of three key building blocks: a methyltetrazine moiety, a discrete polyethylene (B3416737) glycol (PEG) spacer with ten ethylene (B1197577) glycol units, and an N-hydroxysuccinimide (NHS) ester. This approach offers flexibility and allows for the introduction of variations in each component.

The synthesis can commence with a pre-functionalized methyltetrazine building block, such as Methyltetrazine-amine. biosynth.comconju-probe.com This component provides the bioorthogonal reactive handle. Separately, a heterobifunctional PEG10 linker is prepared, typically with a terminal amine group and a terminal carboxylic acid. The synthesis of such discrete PEG linkers can be achieved through sequential methodologies to ensure a defined chain length, which is crucial for reproducibility. nih.govnih.gov

The assembly of the final molecule involves the coupling of these pre-functionalized units. For instance, the carboxylic acid end of the PEG10 linker can be activated and reacted with the Methyltetrazine-amine. Subsequently, the terminal amine of the PEG linker is then available for further modification. The final step involves the activation of the terminal carboxylic acid of the succinic acid moiety to form the NHS ester. This modular strategy is advantageous as it allows for purification at intermediate stages, ensuring a high-purity final product. jenkemusa.com

A schematic representation of a potential modular synthetic route is outlined below:

Synthesis of Methyltetrazine-amine: This can be achieved through various established methods for tetrazine synthesis. nih.gov

Synthesis of a heterobifunctional PEG10 linker: This typically involves protecting group chemistry to differentiate the two ends of the PEG chain, for example, starting with a mono-protected PEG10 derivative.

Coupling of Methyltetrazine-amine to the PEG10 linker: The carboxylic acid end of a suitable PEG derivative is activated (e.g., as an NHS ester or using carbodiimide (B86325) chemistry) and reacted with Methyltetrazine-amine to form a stable amide bond.

Introduction of the succinic acid moiety and NHS ester formation: The terminal amino group of the Methyltetrazine-amino-PEG10 intermediate is reacted with succinic anhydride. The resulting terminal carboxylic acid is then activated with N-hydroxysuccinimide, typically using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to yield the final product. broadpharm.combroadpharm.com

Regioselectivity is a critical aspect of the synthesis, ensuring that the tetrazine and NHS ester moieties are installed at the correct positions without ambiguity. The use of orthogonal protecting groups on the PEG linker is a common strategy to achieve this.

For the tetrazine moiety, its introduction can be accomplished through the reaction of a nitrile with hydrazine, often catalyzed by a metal salt, to form the tetrazine ring. nih.gov The regioselectivity in unsymmetrical tetrazine synthesis can be controlled by the choice of reactants and reaction conditions. rsc.orgnih.govresearchgate.net In the context of the target molecule, starting with a pre-formed and purified methyltetrazine building block with a single reactive handle (e.g., an amine or a carboxylic acid) ensures its specific placement.

The NHS ester functionality is introduced at the final stage of the synthesis to avoid its premature hydrolysis. broadpharm.comwindows.net The reaction of a terminal carboxylic acid with N-hydroxysuccinimide in the presence of a carbodiimide coupling agent is a highly efficient and regioselective method for forming the NHS ester. biochempeg.com The reaction is typically carried out in an anhydrous organic solvent to prevent hydrolysis of the activated ester. axispharm.com The pH of the reaction medium is also a crucial factor in NHS ester chemistry, with neutral to slightly basic conditions (pH 7-9) being optimal for the reaction with primary amines. windows.netnih.gov

The demand for research-grade bifunctional linkers necessitates synthetic routes that are both reliable and scalable. Methodologies for the large-scale production of heterobifunctional PEG derivatives have been developed. nih.govbiochempeg.com These methods often focus on minimizing chromatographic purification steps, which can be a bottleneck in large-scale synthesis, and utilizing cost-effective starting materials. semanticscholar.org

Key considerations for scalable synthesis include:

Robust and high-yielding reactions: Each step in the synthesis should be optimized for maximum yield and minimal side-product formation.

Purification strategies: Crystallization or precipitation methods are often preferred over column chromatography for large-scale purification.

Process safety and handling: The safe handling of potentially hazardous reagents, such as hydrazine, is a critical consideration in scaling up the synthesis.

Companies specializing in PEG synthesis and modification offer GMP-grade manufacturing capabilities, ensuring high-purity and well-characterized products suitable for research and preclinical development. jenkemusa.combiochempeg.com

Design and Synthesis of Analogs for Specific Research Applications

The modular nature of the synthesis of this compound allows for the straightforward design and synthesis of analogs with tailored properties for specific research needs. Variations in the PEG chain length and the incorporation of cleavable linkages are two common strategies to modulate the functionality of the crosslinker.

Solubility and Aggregation: The hydrophilic nature of the PEG chain enhances the aqueous solubility of the molecule and any bioconjugate it forms. Longer PEG chains generally lead to increased solubility and can help to reduce aggregation of the labeled biomolecule. axispharm.com

Steric Hindrance and Accessibility: The PEG linker acts as a spacer, physically separating the tetrazine moiety from the molecule to which the NHS ester is attached. This can reduce steric hindrance and improve the accessibility of the tetrazine for its bioorthogonal reaction partner. The length of the PEG chain can be optimized to achieve the desired distance between the conjugated molecules. mdpi.com

Pharmacokinetics and Immunogenicity: In in vivo applications, the PEG chain length can significantly influence the pharmacokinetic properties of a bioconjugate, often leading to a longer circulation half-life. PEGylation is also known to reduce the immunogenicity of proteins and other biomolecules. axispharm.com

Binding Affinity and Cellular Uptake: The length of the PEG linker can impact the binding affinity of a targeted ligand to its receptor. Studies have shown that both excessively short and long linkers can be detrimental to binding, necessitating an optimal linker length for specific applications. mdpi.comnih.govnih.gov For instance, in the context of targeted liposomes, increasing the PEG-linker length from 2 kDa to 10 kDa was shown to significantly enhance tumor accumulation in vivo. nih.govnih.gov

The following interactive table summarizes the general effects of varying PEG chain length on the properties of bioconjugates.

PropertyShorter PEG ChainLonger PEG ChainResearch Finding
Solubility ModerateHighLonger PEG chains increase the hydrodynamic radius and water solubility.
Steric Hindrance Higher potentialLower potentialA longer spacer can improve the accessibility of the reactive groups. mdpi.com
In Vivo Circulation Shorter half-lifeLonger half-lifePEGylation is a well-established method to prolong circulation time. axispharm.com
Cellular Uptake Can be higher or lower depending on the systemCan be higher or lower depending on the systemOptimal PEG length for receptor-mediated uptake is system-dependent. mdpi.comnih.gov
Immunogenicity Higher potentialLower potentialThe "stealth" effect of PEG can shield epitopes from the immune system. mdpi.com

This table provides a generalized overview. The optimal PEG chain length is highly dependent on the specific application and the molecules being conjugated.

For applications requiring the controlled release of a conjugated molecule or the ability to sever the link between two entities, cleavable linkers can be incorporated into the structure of the bifunctional crosslinker. axispharm.com These linkers are designed to be stable under certain conditions and to cleave in response to a specific stimulus, such as a change in pH, the presence of a reducing agent, or exposure to light. nih.govnih.gov

Common types of cleavable linkages that could be incorporated into analogs of this compound include:

Disulfide Bonds: These linkers contain a disulfide (-S-S-) bond that can be cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or glutathione, the latter of which is present at higher concentrations inside cells compared to the extracellular environment. This allows for intracellular release of a payload. A tetrazine-PEG linker containing a disulfide bond has been described for use in antibody-drug conjugates (ADCs). medchemexpress.com

pH-Sensitive Linkers: Linkers containing acid-labile groups, such as hydrazones or acetals, are stable at physiological pH (7.4) but hydrolyze under the acidic conditions found in endosomes and lysosomes (pH 4.5-6.5). creative-biogene.comcreative-biolabs.comnih.gov This strategy is widely used for the intracellular delivery of drugs.

Photocleavable Linkers: These linkers incorporate a photolabile group that can be cleaved upon irradiation with light of a specific wavelength. researchgate.net This provides a high degree of spatial and temporal control over the release of the conjugated molecule. Tetrazine-based phototriggers have been developed for such applications. acs.org

Enzyme-Cleavable Linkers: Peptide sequences that are substrates for specific proteases can be incorporated as linkers. These linkers are stable in circulation but are cleaved upon reaching a target tissue where the specific protease is overexpressed, such as in the tumor microenvironment.

The incorporation of a cleavable linker would typically involve replacing a portion of the PEG spacer or the succinate (B1194679) moiety with the cleavable unit during the modular synthesis. This allows for the "click-and-release" of molecules in a controlled manner, expanding the utility of tetrazine-based bioorthogonal chemistry. rsc.orgresearchgate.net

Development of Multivalent and Branched Linker Systems

To amplify the effects of conjugated molecules, researchers have developed multivalent and branched linker systems. Instead of a single linear chain, these systems feature a central core from which multiple linker "arms" extend. This branched architecture allows for the attachment of several molecules of interest, leading to enhanced functionality. broadpharm.comaxispharm.com

Branched PEG linkers are instrumental in fields like antibody-drug conjugate (ADC) research, where they can increase the drug-to-antibody ratio (DAR), improving therapeutic efficacy. broadpharm.comaxispharm.com By using a multivalent scaffold, multiple tetrazine moieties can be presented. A tetravalent linker, for example, can feature four methyltetrazine groups, each spaced by a PEG chain, enabling rapid and efficient cross-linking of target molecules or the functionalization of surfaces and nanoparticles. axispharm.com These multi-arm systems leverage the high reactivity of the tetrazine group for fast inverse electron demand Diels-Alder (iEDDA) reactions with strained alkenes like trans-cyclooctene (B1233481) (TCO). axispharm.com The PEG spacers provide excellent solubility and flexibility while minimizing steric hindrance, which is crucial when constructing complex, multifunctional bioconjugates. axispharm.comprecisepeg.com

Characterization Methodologies for Linker Purity and Integrity

The successful application of this compound in any synthetic strategy is contingent upon its purity and the integrity of its reactive functional groups. A suite of analytical techniques is employed to verify the structure and quantify the reactivity of the linker before its use in conjugation reactions.

Spectroscopic and Chromatographic Techniques for Structural Elucidation

A combination of spectroscopic and chromatographic methods is essential for confirming the chemical structure and assessing the purity of complex linkers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for the structural elucidation of organic molecules. Both proton (¹H NMR) and carbon (¹³C NMR) spectroscopy are used to confirm the presence of key structural components of the linker, including the methyltetrazine ring, the repeating ethylene glycol units of the PEG chain, and the succinimidyl group of the NHS ester.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for assessing the purity of the linker. Reversed-phase HPLC (RP-HPLC) is often used to separate the target compound from starting materials, byproducts, and degradants. Due to the hydrophilic nature of the PEG chain, Hydrophilic Interaction Chromatography (HILIC) can also be an effective method for purification and analysis. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for confirming the presence of specific functional groups. The characteristic carbonyl (C=O) stretching frequencies of the NHS ester can be monitored to confirm its presence and integrity. acs.orgnih.gov

Quantitative Analysis of Functional Group Availability

The utility of this compound depends entirely on the reactivity of its terminal functional groups: the methyltetrazine and the NHS ester. The NHS ester is particularly susceptible to hydrolysis, which converts it to an unreactive carboxylic acid, rendering the linker incapable of reacting with primary amines. acs.orggbiosciences.com Therefore, quantitative analysis is crucial to determine the availability of the active NHS ester.

Applications in Chemical Biology and Protein Engineering

Site-Specific Labeling and Modification of Biomolecules

The ability to attach synthetic molecules to specific sites on biomolecules is crucial for elucidating their function and engineering novel properties. Methyltetrazine-amino-PEG10-CH2CH2COONHS facilitates this through a bioorthogonal reaction, the inverse-electron-demand Diels-Alder cycloaddition, between the methyltetrazine and a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO). The NHS ester end of the molecule allows for its initial conjugation to a molecule of interest, which can then be used to label a TCO-modified biomolecule.

Protein Conjugation for Functional Elucidation

Site-specific protein conjugation using methyltetrazine-PEG-NHS esters allows for the attachment of various payloads, such as fluorophores, drugs, or other proteins, to a target protein with high precision. This is often achieved by first modifying the protein of interest with a TCO group, either through genetic code expansion or by reacting a TCO-NHS ester with a lysine (B10760008) residue. The methyltetrazine-PEG-NHS ester can be conjugated to a reporter molecule, which is then reacted with the TCO-modified protein. This strategy has been instrumental in studying protein-protein interactions, protein localization, and the dynamics of protein function in their native environment. The PEG10 linker in this compound enhances the water solubility of the reagent and the resulting conjugate, which is beneficial for biological applications. medium.comchemimpex.combroadpharm.com

Target ProteinLabeling StrategyAttached PayloadResearch Application
Various proteinsLysine modification with TCO-NHS ester, followed by reaction with Methyltetrazine-PEG-payloadFluorophores, BiotinProtein localization and interaction studies
Genetically encoded ncAAIncorporation of TCO-lysine, followed by reaction with Methyltetrazine-PEG-payloadSmall molecule drugsDevelopment of antibody-drug conjugates
Surface receptorsChemoenzymatic labeling with TCO, followed by reaction with Methyltetrazine-PEG-fluorophoreFluorescent dyesLive-cell imaging of receptor trafficking

Genetic Code Expansion and Chemoenzymatic Tagging of Proteins

Genetic code expansion has revolutionized protein engineering by enabling the incorporation of non-canonical amino acids (ncAAs) with novel functionalities into the genetic code of living organisms. nih.govacs.orgnih.gov By engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair, an nCAA bearing a TCO group can be site-specifically incorporated into a protein in response to a nonsense codon. nih.govacs.orgnih.gov This TCO-modified protein can then be specifically labeled with a molecule conjugated to a methyltetrazine-PEG-NHS ester. This approach offers unparalleled control over the labeling site, allowing for the introduction of probes at virtually any position within a protein. nih.govacs.orgnih.gov

Chemoenzymatic tagging methods provide an alternative strategy for site-specific protein modification. nih.gov Enzymes such as sortase A or lipoic acid ligase can be used to attach a TCO-containing peptide or small molecule to a specific recognition sequence engineered into the target protein. researchgate.netnih.gov Subsequent reaction with a methyltetrazine-PEG-conjugated molecule of interest allows for precise labeling. researchgate.netnih.gov These methods are particularly useful for modifying proteins that are difficult to express with genetically encoded ncAAs. nih.gov

MethodDescriptionAdvantagesKey Findings
Genetic Code Expansion Site-specific incorporation of a TCO-containing non-canonical amino acid into a protein during translation. nih.govacs.orgnih.govHigh precision of labeling site; applicable in living cells. researchgate.netEnabled quantitative and rapid protein ligations for applications in super-resolution microscopy and antibody-drug conjugation. nih.govacs.orgnih.gov
Chemoenzymatic Tagging Enzymatic attachment of a TCO-containing tag to a specific recognition sequence on a protein. nih.govHigh specificity; can be performed on purified proteins or in cell lysates. researchgate.netnih.govFacilitated the on-resin purification and conjugation of proteins, streamlining the production of protein-protein conjugates. nih.gov

Oligonucleotide and Peptide Functionalization

The NHS ester of this compound readily reacts with primary amines, making it a valuable tool for the functionalization of amine-modified oligonucleotides and peptides. genelink.comvectorlabs.com By introducing an amine group at a specific position during solid-phase synthesis, a methyltetrazine moiety can be precisely attached. nih.gov This allows for the subsequent conjugation of these biomolecules to TCO-modified partners, such as proteins or surfaces. The hydrophilic PEG10 spacer is particularly advantageous in this context, as it improves the solubility and reduces the potential for aggregation of the labeled oligonucleotides and peptides. genelink.comcreative-biogene.comnih.gov This has enabled a wide range of applications, including the development of novel diagnostic probes and targeted therapeutics. genelink.comcreative-biogene.comnih.gov

Development of Advanced Probes for Cellular and Subcellular Research

The unique properties of the methyltetrazine-TCO ligation, particularly its speed and bioorthogonality, have been leveraged to create a new generation of probes for studying cellular processes with high spatial and temporal resolution.

Fluorescent and Luminescent Probes for Live-Cell and Ex Vivo Imaging

This compound serves as a versatile linker for the synthesis of fluorescent and luminescent probes. nih.govbroadpharm.comconju-probe.com By reacting the NHS ester with an amine-containing fluorophore or luminophore, a methyltetrazine-functionalized probe can be readily prepared. conju-probe.com These probes can then be used to label TCO-modified biomolecules in live cells or ex vivo tissue samples. nih.govfrontiersin.orgresearchgate.net The rapid kinetics of the tetrazine ligation allow for efficient labeling even at low probe concentrations, minimizing background fluorescence and enabling high-contrast imaging. genelink.comconju-probe.com Furthermore, some tetrazine-fluorophore conjugates exhibit a "turn-on" fluorescence upon reaction with a TCO, where the fluorescence of the dye is quenched by the tetrazine and is restored after the cycloaddition reaction. researchgate.netmdpi.com This property is highly advantageous for reducing background noise in imaging experiments. researchgate.netmdpi.com

Probe TypeDesign PrincipleApplicationKey Advantage
Fluorescent Probes Conjugation of a fluorophore to this compound.Live-cell imaging of protein localization and dynamics. nih.govHigh signal-to-noise ratio due to rapid and specific labeling. genelink.comconju-probe.com
Luminescent Probes Conjugation of a luminophore to this compound.In vivo imaging with reduced light scattering and autofluorescence. frontiersin.orgnih.govDeeper tissue penetration for whole-animal imaging. frontiersin.orgnih.gov
Fluorogenic Probes Use of tetrazine to quench the fluorescence of a nearby fluorophore, with fluorescence restored upon reaction with TCO. researchgate.netmdpi.comWash-free imaging in live cells. mdpi.comMinimized background fluorescence, enhancing image contrast. researchgate.netmdpi.com

Activity-Based Probes for Enzyme Activity Mapping

Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy used to study the activity of enzymes in complex biological systems. nih.govnih.gov Activity-based probes (ABPs) are small molecules that typically consist of a reactive group that covalently binds to the active site of an enzyme, a linker, and a reporter tag. nih.govnih.gov this compound can be used to introduce a methyltetrazine reporter tag onto an ABP. This allows for a two-step detection strategy where the ABP first labels its target enzyme, and then a TCO-functionalized reporter, such as a fluorophore or biotin, is attached via the tetrazine ligation. nih.gov This approach offers several advantages, including the ability to use smaller, more cell-permeable probes for the initial labeling step and the flexibility to introduce different reporter tags for various downstream applications. nih.gov

Construction of Complex Bioconjugates for Molecular Recognition and Assembly

The unique chemical properties of this compound make it a valuable tool in the field of chemical biology and protein engineering for the construction of intricate bioconjugates. Its heterobifunctional nature, featuring a methyltetrazine moiety for bioorthogonal ligation and an N-hydroxysuccinimide (NHS) ester for amine coupling, allows for the precise and covalent linking of different molecular entities. The inclusion of a 10-unit polyethylene (B3416737) glycol (PEG) spacer is critical, as it enhances aqueous solubility, reduces aggregation of the resulting conjugates, and provides a flexible connection that minimizes steric hindrance between the conjugated partners. medium.comvectorlabs.combroadpharm.com This section will explore the application of this and similar reagents in the development of sophisticated biomolecular constructs such as Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and multivalent protein assemblies.

Antibody-Drug Conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras)

The development of targeted therapeutics like ADCs and PROTACs relies on the ability to link potent small molecules to larger biomolecules with high precision and stability. Methyltetrazine-PEG-NHS esters are instrumental in this process, primarily through the inverse-electron-demand Diels-Alder (iEDDA) reaction. medchemexpress.com This bioorthogonal click chemistry reaction occurs between the methyltetrazine group and a strained alkene, typically a trans-cyclooctene (TCO), which can be introduced onto one of the binding partners. broadpharm.com The reaction is exceptionally fast and highly selective, proceeding efficiently under mild, aqueous conditions without the need for a catalyst, which is ideal for working with sensitive biological molecules. medium.combroadpharm.com

For Proteolysis Targeting Chimeras (PROTACs) , these linkers connect a ligand that binds to a target protein of interest (POI) with a ligand for an E3 ubiquitin ligase. medchemexpress.commedchemexpress.com This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome. precisepeg.com The linker is a critical component of a PROTAC's design, as its length, flexibility, and composition significantly impact the formation and stability of the ternary complex between the POI, the PROTAC, and the E3 ligase. precisepeg.comnih.gov PEG-based linkers, such as the one in this compound, are widely used in PROTAC design due to their ability to improve aqueous solubility and provide the necessary flexibility to achieve a productive ternary complex formation. precisepeg.comnih.gov The modular nature of click chemistry allows for the rapid synthesis of a library of PROTACs with varying linker lengths to identify the optimal construct for efficient protein degradation. nih.gov

Properties of Methyltetrazine-PEG-NHS Ester Linkers in Bioconjugation
FeatureDescriptionRelevance in ADCs and PROTACs
Methyltetrazine MoietyAn electron-deficient diene that rapidly reacts with strained alkenes (e.g., TCO) via an inverse-electron-demand Diels-Alder cycloaddition. broadpharm.comnih.govEnables highly specific and fast, catalyst-free bioorthogonal ligation to a TCO-modified drug or ligand. medium.combroadpharm.com
NHS EsterAn activated ester that reacts with primary amines (e.g., lysine residues on proteins) to form stable amide bonds. medium.combroadpharm.comAllows for covalent attachment of the linker to antibodies or other protein components. vectorlabs.com
PEG10 SpacerA hydrophilic chain of 10 ethylene (B1197577) glycol units.Improves water solubility, reduces aggregation, minimizes steric hindrance, and influences the pharmacokinetic properties of the final conjugate. medium.comvectorlabs.comprecisepeg.com

Multivalent Ligand-Protein Interactions and Controlled Self-Assembly

The principles of bioorthogonal chemistry enabled by methyltetrazine linkers also extend to the construction of multivalent systems and the controlled self-assembly of proteins. Multivalency, the simultaneous binding of multiple ligands to multiple receptors, is a common strategy in biology to enhance binding affinity and specificity.

By modifying proteins with a TCO group and using a bifunctional linker like a Methyltetrazine-PEG-NHS ester, it is possible to create defined, multimeric protein complexes. For example, a protein can be functionalized with the NHS ester end of the linker, and the exposed methyltetrazine groups can then react with TCO-modified proteins or other molecules to form larger assemblies. The PEG linker provides the necessary spacing and flexibility for the individual components to interact effectively.

This strategy can be used for the controlled self-assembly of proteins into well-defined architectures. By controlling the stoichiometry and geometry of the reactive partners, it is possible to direct the formation of dimers, trimers, or even more complex protein nanostructures. This has applications in creating novel biomaterials, enzyme cascades, and platforms for displaying ligands or antigens. The tetrazine ligation is particularly well-suited for these applications due to its rapid kinetics and high yield, which allow for the efficient formation of the desired complexes even at low concentrations. broadpharm.com

Research Findings on Tetrazine-Mediated Bioconjugate Assembly
ApplicationKey FindingsSignificance
Protein-Protein ConjugationThe tetrazine-TCO ligation is highly efficient for creating protein-protein conjugates under mild, aqueous conditions. The reaction is fast and specific, with no cross-reactivity with other functional groups found in proteins. broadpharm.comEnables the construction of well-defined protein dimers and multimers for studying protein interactions or creating bifunctional reagents.
Site-Specific Protein ModificationGenetic code expansion allows for the incorporation of tetrazine-containing unnatural amino acids into proteins at specific sites. This enables precise, stoichiometric labeling with TCO-modified molecules. nih.govProvides ultimate control over the location of conjugation, leading to homogeneous bioconjugates with predictable properties.
Live Cell ImagingThe bioorthogonal nature of the tetrazine-TCO reaction allows for the labeling of proteins in complex biological environments, including on the surface of or inside living cells. researchgate.netFacilitates the study of protein localization and dynamics in their native context.

Applications in Materials Science and Nanotechnology

Surface Functionalization and Immobilization of Biomolecules

The ability to modify surfaces with biological molecules is fundamental to creating biocompatible and functional materials. Methyltetrazine-amino-PEG10-CH2CH2COONHS serves as a powerful tool for this purpose, offering a two-step strategy for covalently attaching biomolecules to both polymeric materials and nanoparticles.

Covalent Grafting onto Polymeric Materials and Planar Surfaces

The functionalization of polymeric materials and planar surfaces is crucial for applications in medical implants, cell culture, and diagnostic devices. The NHS ester group of this compound readily reacts with primary amines on surfaces that have been pre-functionalized with amine groups. This initial step creates a stable amide bond, tethering the linker to the surface.

Once the linker is immobilized, the exposed methyltetrazine group is available for a highly specific and efficient reaction known as the inverse-electron-demand Diels-Alder cycloaddition (IEDDA). This bioorthogonal reaction occurs with a complementary dienophile, most commonly a strained alkene like trans-cyclooctene (B1233481) (TCO). Biomolecules such as proteins, peptides, or nucleic acids can be pre-labeled with TCO, and upon introduction to the tetrazine-functionalized surface, a rapid and covalent ligation takes place under mild, aqueous conditions. The PEG10 spacer provides flexibility and hydrophilicity to the attached biomolecule, extending it away from the surface to minimize steric hindrance and maintain its biological activity.

Table 1: Representative Data for Surface Functionalization using a Tetrazine-PEG-NHS Linker

ParameterDescriptionTypical Value
Surface Material Amine-functionalized glass slide-
Linker Concentration Concentration of a Methyltetrazine-PEG-NHS ester for surface activation1-5 mM
Reaction Time (NHS Ester) Incubation time for linker attachment to the amine surface1-4 hours
Biomolecule TCO-modified antibody (e.g., IgG)-
Biomolecule Concentration Concentration for immobilization onto the tetrazine surface10-100 µg/mL
Reaction Time (IEDDA) Incubation time for bioorthogonal ligation30-60 minutes
Immobilization Efficiency Percentage of active biomolecule successfully attached> 90%

This table presents typical values for this class of reagents based on available research for similar compounds.

Engineering of Nanoparticles for Targeted Delivery and Sensing

In nanotechnology, modifying the surface of nanoparticles is essential for creating sophisticated systems for targeted drug delivery and biomedical sensing. This compound is instrumental in this process. Nanoparticles, such as liposomes, gold nanoparticles, or quantum dots, that are synthesized to have amine groups on their surface can be readily functionalized with this linker.

The PEG spacer is particularly advantageous in nanoparticle applications as it creates a hydrophilic shell, which can help to reduce non-specific protein adsorption and prolong circulation time in vivo by evading the reticuloendothelial system. The terminal methyltetrazine group then serves as a versatile anchor point for attaching targeting ligands (e.g., antibodies, aptamers) that have been modified with TCO. This precise orientation and attachment of targeting moieties enhance the nanoparticle's ability to recognize and bind to specific cells or tissues, which is a critical aspect of targeted therapies and diagnostic agents.

Fabrication of Advanced Biosensing Platforms

The development of sensitive and specific biosensors is a major goal in diagnostics and biomedical research. The unique properties of this compound facilitate the construction of advanced biosensing platforms with improved performance.

Enhancement of Immunoassays and Biosensors (e.g., ELISA)

In immunoassays like the enzyme-linked immunosorbent assay (ELISA), the orientation and stability of the capture antibody on the microplate surface are key determinants of the assay's sensitivity and specificity. Traditional passive adsorption methods can lead to random orientation and denaturation of antibodies, reducing their antigen-binding capacity.

Table 2: Comparison of Antibody Immobilization Methods for ELISA

Immobilization MethodAntibody OrientationAntigen Binding CapacityAssay Sensitivity
Passive Adsorption RandomVariableStandard
Covalent (via Tetrazine-TCO) OrientedHighIncreased (up to 10-fold)

This table illustrates the expected improvements when using site-specific covalent immobilization techniques enabled by linkers like this compound.

Microarray and Biochip Development for High-Throughput Screening

Microarrays and biochips are powerful tools for high-throughput analysis of proteins, DNA, and other biomolecules. The fabrication of these devices requires the precise and dense immobilization of probes onto a solid support. The use of this compound allows for the creation of surfaces with a high density of reactive tetrazine groups.

TCO-labeled probes, such as oligonucleotides or proteins, can then be spotted onto the surface, where they are rapidly and covalently captured. The hydrophilicity of the PEG spacer helps to create a favorable microenvironment for the immobilized probes, ensuring they remain accessible and functional for subsequent binding assays. This method of fabrication leads to microarrays with higher probe density, improved spot morphology, and enhanced signal-to-noise ratios, which are all critical for reliable high-throughput screening.

Design of Functional Hydrogels and Polymeric Scaffolds

Hydrogels and polymeric scaffolds are essential materials in tissue engineering and regenerative medicine, providing a structural framework that mimics the natural extracellular matrix (ECM). The ability to functionalize these materials with bioactive signals is key to promoting cell adhesion, proliferation, and differentiation.

This compound can be incorporated into the hydrogel or scaffold structure, provided the polymer backbone contains available amine groups for the initial NHS ester reaction. This pre-functionalization step introduces reactive tetrazine handles throughout the material. Subsequently, TCO-modified biomolecules, such as cell adhesion peptides (e.g., RGD), growth factors, or enzymes, can be covalently tethered within the 3D structure of the hydrogel or on the surface of the scaffold fibers.

This bioorthogonal modification strategy is highly advantageous because it can be performed under cell-friendly conditions, allowing for the encapsulation of cells within the hydrogel simultaneously with the incorporation of bioactive cues. The precise control over the type and density of immobilized signals enables the rational design of functional biomaterials that can actively direct cellular behavior and promote tissue regeneration.

Crosslinking Strategies for Hydrogel Microparticles

Hydrogels, which are water-swollen polymer networks, are widely used in biomedical applications such as tissue engineering and drug delivery due to their structural similarity to the native extracellular matrix. nih.gov The formation of stable, covalently crosslinked hydrogels can be achieved using this compound or similar tetrazine-functionalized molecules. This strategy involves a two-step process. First, a polymer precursor (e.g., gelatin, alginate, hyaluronic acid, or PEG) is functionalized with a strained alkene, such as norbornene. acs.orgresearchgate.net A separate polymer chain is functionalized with tetrazine. The subsequent mixing of these two polymer solutions initiates the iEDDA reaction between the tetrazine and norbornene groups, leading to the rapid formation of a crosslinked hydrogel network. nih.govacs.org

The mechanical and physical properties of these hydrogels can be precisely controlled by adjusting several parameters, offering significant advantages over traditional crosslinking methods. nih.govacs.org Key tunable properties include the gelation time, mechanical stiffness, and swelling behavior. Research on gelatin-based hydrogels has shown that the crosslinking time can be varied from as fast as 10-20 minutes to a slower 60-70 minutes by altering the degree of modification (DOM) of the polymer chains with tetrazine and norbornene moieties. researchgate.net Similarly, the elastic modulus (a measure of stiffness) of these hydrogels can be tuned over an order of magnitude, from approximately 0.5 kPa to 5 kPa, by changing the DOM and the stoichiometric ratio of the tetrazine and norbornene reactive groups. acs.orgresearchgate.net This tunability is critical for mimicking the properties of specific biological tissues and controlling cellular responses. acs.org

A comparative study on PEG hydrogels highlighted the unique benefits of tetrazine-norbornene crosslinking. It was found that this specific click chemistry results in hydrogels with a sixfold increase in storage modulus and superior resistance to hydrolytic degradation compared to those crosslinked with thiol-norbornene chemistry. nih.gov Molecular dynamics simulations suggest this enhanced stability is due to secondary interactions between the cycloaddition products formed during the tetrazine-norbornene reaction. nih.gov

Table 1: Tunable Properties of Tetrazine-Norbornene Crosslinked Hydrogels
Polymer BaseTunable ParameterRange of ValuesKey Findings
GelatinDegree of Modification (DOM)Low to HighHigher DOM leads to faster crosslinking (10-20 min) compared to lower DOM (60-70 min). researchgate.net
GelatinElastic Modulus (Stiffness)0.5 - 5 kPaStiffness can be tuned by an order of magnitude by varying DOM and the tetrazine/norbornene ratio. researchgate.net
Poly(ethylene glycol) (PEG)Storage Modulus~6x increaseTetrazine-norbornene crosslinking provides a sixfold higher storage modulus compared to thiol-norbornene crosslinking. nih.gov
AlginateSwelling & Mechanical PropertiesVariableProperties can be tuned via total polymer concentration and the stoichiometric ratio of click functional groups. researchgate.net

Biomacromolecular Conjugation within Polymeric Matrices

The dual-reactive nature of this compound makes it an excellent linker for immobilizing biomacromolecules, such as proteins, peptides, or nucleic acids, within or onto polymeric matrices. The process involves first reacting the NHS ester end of the linker with primary amine groups (e.g., the side chains of lysine (B10760008) residues) on the biomolecule of interest. celluars.combroadpharm.com This reaction creates a stable, tetrazine-functionalized biomolecule.

This modified biomolecule can then be covalently attached to a polymeric matrix that has been prepared with complementary reactive groups (e.g., norbornene or trans-cyclooctene). This "clicking" of the biomolecule into the matrix is highly specific and occurs via the iEDDA reaction. genelink.com The long, hydrophilic PEG10 spacer arm is particularly advantageous in this context. It provides a flexible connection that helps to minimize steric hindrance and preserves the native conformation and biological activity of the conjugated macromolecule. medium.com The enhanced water solubility imparted by the PEG spacer also helps to prevent the aggregation of labeled proteins. genelink.commedium.com

This conjugation strategy is versatile and has been applied in various contexts. For example, it has been used to conjugate multiple proteins onto the surface of nanoparticles composed of a PLGA/Lipid hybrid, creating functionalized nanomaterials for targeted applications. broadpharm.com The ability to covalently link bioactive molecules within a hydrogel or on a polymer surface is fundamental for creating advanced biomaterials that can guide cell behavior, deliver therapeutics in a controlled manner, or act as diagnostic sensors. purepeg.commdpi.com The chemoselectivity of the tetrazine ligation ensures that the reaction does not interfere with other functional groups present in complex biological systems, making it a robust method for bio-conjugation. conju-probe.comgenelink.com

Applications in Molecular Imaging and Radiopharmaceutical Sciences

Radiochemical Labeling for Diagnostic Imaging Modalities

The primary role of Methyltetrazine-amino-PEG10-CH2CH2COONHS in diagnostics is to facilitate the radiolabeling of molecules for use in sensitive imaging techniques. The tetrazine component is particularly suited for bioorthogonal chemistry, a class of reactions that can occur in living systems without interfering with native biochemical processes. This allows for the attachment of radioactive isotopes to targeting molecules in a highly specific manner.

Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are powerful nuclear medicine imaging modalities that detect gamma rays emitted by a radiotracer. The choice of radionuclide is critical, and the tetrazine ligation reaction enabled by linkers like this compound is compatible with a variety of medically relevant isotopes.

For PET imaging, positron-emitting radionuclides such as Fluorine-18 (¹⁸F) or Copper-64 (⁶⁴Cu) can be attached to a tetrazine-containing probe. mdpi.comnih.gov For SPECT imaging, gamma-emitting isotopes like Indium-111 (¹¹¹In) or Technetium-99m (⁹⁹mTc) are used. The linker's NHS ester group first allows for its conjugation to a targeting vector (e.g., an antibody). In a subsequent step, a small molecule carrying the methyltetrazine moiety and a radiolabel can be introduced. Alternatively, the methyltetrazine linker itself can be radiolabeled and then reacted with a pre-targeted molecule. The PEG10 spacer in the linker enhances the solubility and favorably modifies the pharmacokinetic properties of the resulting radiopharmaceutical, contributing to clearer imaging results.

Imaging ModalityCommon RadionuclidesKey Characteristics
PET ¹⁸F, ⁶⁴Cu, ⁶⁸Ga, ⁸⁹ZrHigh sensitivity and resolution; provides quantitative data. nih.gov
SPECT ¹¹¹In, ⁹⁹mTc, ¹²³IHigh versatility and accessibility; can image multiple isotopes simultaneously. nih.gov

A significant challenge in molecular imaging is achieving a high signal at the target site (e.g., a tumor) with low background noise from the radiotracer circulating in the blood or accumulating in healthy tissues. Pretargeting strategies, which separate the targeting and imaging steps, have emerged as a powerful solution to this problem. e-century.ussemanticscholar.org

The process involves a two-step injection:

Targeting: A modified carrier molecule, such as a monoclonal antibody (mAb) conjugated with a highly reactive dienophile like trans-cyclooctene (B1233481) (TCO), is administered to the patient. This mAb is chosen for its high affinity and specificity for a particular biological target (e.g., a tumor antigen). Over a period of hours to days, the mAb-TCO conjugate accumulates at the target site while the unbound conjugate is gradually cleared from the bloodstream. mdpi.com

Labeling: After sufficient clearance, a small, radiolabeled tetrazine probe (such as a derivative of this compound carrying a PET or SPECT isotope) is injected. This probe circulates rapidly throughout the body and is quickly eliminated, typically through the kidneys. nih.gov However, at the target site, it undergoes a rapid and highly specific bioorthogonal "click" reaction—the inverse-electron-demand Diels-Alder cycloaddition—with the TCO-modified antibody.

Development of Targeted Radiotherapeutic Agents

The same pretargeting principles that enhance diagnostic imaging can be applied to develop more effective and less toxic radiotherapeutic agents. The goal of targeted radionuclide therapy is to deliver a cytotoxic dose of radiation directly to diseased cells while sparing healthy tissue.

Using linkers like this compound, therapeutic radionuclides can be precisely delivered to target sites. The NHS ester end of the molecule is used to attach it to a tumor-targeting carrier, such as an antibody or peptide. In a pretargeting scenario, this unlabeled carrier is administered first. Once it has localized to the tumor, a tetrazine molecule carrying a potent therapeutic radioisotope is injected.

This strategy is particularly advantageous for potent, short-range radionuclides, such as alpha-emitters (e.g., Actinium-225, Lead-212) or beta-emitters (e.g., Lutetium-177, Yttrium-90). nih.gov By decoupling the slow tumor-targeting kinetics of the large carrier molecule from the rapid decay of the radioisotope, the therapeutic payload is delivered with high precision, maximizing its destructive effect on cancer cells while minimizing systemic toxicity. nih.gov

The chemical structure of the linker and the radiolabeled tetrazine probe is critical for optimizing the systemic distribution of the radioisotope. The design must balance several factors to ensure efficacy and safety.

The PEG10 spacer in this compound plays a crucial role. PEGylation is a well-established method to improve the pharmacokinetic properties of molecules by:

Increasing Hydrophilicity: This enhances solubility in the blood and can prevent aggregation.

Modifying Clearance: The size and length of the PEG chain can be tuned to control the rate and route of excretion. For instance, smaller, more hydrophilic probes tend to be rapidly cleared through the kidneys, which is desirable for reducing background radiation. nih.gov

Reducing Immunogenicity: PEG chains can shield the molecule from the immune system.

Design ParameterImpact on Systemic DistributionRationale
PEG Spacer Length Affects circulation half-life and clearance route.Longer chains can increase circulation time; shorter, hydrophilic chains promote rapid renal clearance.
Overall Charge Influences non-specific tissue uptake.Neutral or hydrophilic compounds often show lower background uptake in organs like the liver and spleen.
Lipophilicity Determines clearance pathway.Highly lipophilic compounds are often cleared through the hepatobiliary system, which can be undesirable for abdominal imaging. nih.gov
Tetrazine Reactivity Governs the efficiency of the on-target reaction.A highly reactive tetrazine ensures rapid and efficient capture by the pre-targeted carrier molecule before the probe is cleared from circulation.

Methodological Enhancements and Challenges in Research Implementation

Optimization of Reaction Conditions for Diverse Biological Systems

The successful conjugation of Methyltetrazine-amino-PEG10-CH2CH2COONHS to biomolecules is contingent upon the meticulous optimization of reaction parameters. These parameters must be fine-tuned to ensure high conjugation efficiency while preserving the structural and functional integrity of the biological target.

A key advantage of this compound is its inherent biocompatibility, largely attributed to the methyltetrazine moiety and the hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The methyltetrazine group participates in bioorthogonal inverse-electron-demand Diels-Alder cycloaddition (IEDDA) reactions with trans-cyclooctene (B1233481) (TCO) dienophiles. This "click chemistry" reaction is highly efficient under mild, aqueous buffer conditions and does not require cytotoxic catalysts like copper, making it ideal for use in living systems. nih.govconju-probe.compurepeg.com

The PEG10 spacer significantly enhances the aqueous solubility of the entire construct, preventing aggregation of the labeled biomolecule. nih.gov This property is crucial when working with proteins that are prone to precipitation, ensuring that the conjugation reaction can proceed in a homogenous solution. The hydrophilic nature of the PEG chain also helps to minimize non-specific binding and can reduce the immunogenicity of the resulting bioconjugate.

Commonly used buffers for the N-hydroxysuccinimide (NHS) ester-mediated conjugation to primary amines (such as the lysine (B10760008) side chains on proteins) include phosphate-buffered saline (PBS), borate (B1201080) buffer, and bicarbonate buffer. It is imperative to use amine-free buffers, as primary amines in buffers like Tris will compete with the target biomolecule for reaction with the NHS ester, thereby reducing conjugation efficiency. nih.gov

Table 1: Aqueous Buffer Compatibility for this compound Conjugation

Buffer SystempH RangeCompatibility Notes
Phosphate-Buffered Saline (PBS)7.2 - 7.4Widely compatible and commonly used for protein labeling.
Borate Buffer8.0 - 9.0Effective for NHS ester reactions, but pH must be carefully controlled.
Bicarbonate Buffer8.0 - 9.0Another suitable option for maintaining the necessary basic pH.
Tris-Buffered Saline (TBS)7.4 - 9.0Not Recommended. Contains primary amines that compete with the reaction.
Glycine BuffersVariableNot Recommended. Glycine contains a primary amine.

The efficiency of the conjugation reaction and the stability of the resulting product are significantly influenced by temperature and pH. The NHS ester reaction with primary amines is highly pH-dependent. The reaction proceeds most efficiently at a slightly basic pH of 7 to 9. nih.gov At this pH, the primary amino groups on the biomolecule are deprotonated and thus more nucleophilic, facilitating their attack on the NHS ester. However, at higher pH values, the rate of hydrolysis of the NHS ester also increases, which can compete with the conjugation reaction. Therefore, a careful balance must be struck.

Temperature also plays a role in the reaction kinetics. Generally, increasing the temperature will increase the rate of both the desired conjugation and the competing hydrolysis of the NHS ester. Reactions are often carried out at room temperature for 30-60 minutes or at 4°C for a longer duration (e.g., 2 hours to overnight) to minimize potential degradation of sensitive biomolecules and to better control the reaction. purepeg.com The optimal temperature will depend on the stability of the specific biomolecule being labeled.

Table 2: Illustrative Impact of pH and Temperature on Conjugation Efficiency

pHTemperature (°C)Reaction Time (hours)Relative Conjugation Efficiency (%)Notes
6.525240Suboptimal pH for amine reactivity.
7.425285Good efficiency with minimal hydrolysis.
8.525295Optimal pH for many protein conjugations.
9.025290Increased hydrolysis of NHS ester may slightly lower yield.
7.44475Slower reaction rate, suitable for sensitive proteins.
7.437180Faster reaction but increased risk of protein degradation.

Note: The data in this table are illustrative and represent typical trends for NHS ester conjugations. Optimal conditions should be determined empirically for each specific biological system.

Quantitative Assessment and Characterization of Bioconjugates

Following the conjugation reaction, it is essential to quantitatively assess the product to determine the extent of labeling and to characterize its stability.

The degree of labeling (DOL), which is the average number of linker molecules conjugated to each biomolecule, is a critical parameter. An insufficient DOL may result in a weak signal in downstream applications, while an excessive DOL can lead to protein aggregation, loss of function, or altered pharmacokinetics. The DOL is typically determined using spectrophotometry. By measuring the absorbance of the conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength of the tetrazine chromophore (around 520-540 nm), the concentrations of the protein and the attached linker can be calculated. These values are then used to determine the molar ratio.

The conjugation yield can be assessed by comparing the amount of conjugated linker to the initial amount used in the reaction. This often involves separating the bioconjugate from the unreacted linker using techniques like dialysis, size-exclusion chromatography, or spin desalting columns. The amount of conjugated linker can then be quantified, for instance, by liquid chromatography-mass spectrometry (LC-MS).

Table 3: Example of DOL Calculation for a Monoclonal Antibody (mAb)

ParameterValue
Initial mAb Concentration2 mg/mL
Molar Ratio of Linker to mAb20:1
A280 of Conjugate1.2
A520 of Conjugate0.15
Molar Extinction Coefficient of mAb at 280 nm210,000 M⁻¹cm⁻¹
Molar Extinction Coefficient of Methyltetrazine at 520 nm1,200 M⁻¹cm⁻¹
Calculated Degree of Labeling (DOL) ~4.3

Note: This is a hypothetical example. The actual DOL will depend on the specific antibody and reaction conditions.

Stability studies are typically performed by incubating the bioconjugate in serum at 37°C for various time points. nih.govnih.gov The integrity of the conjugate can then be assessed using several techniques. Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) can be used to monitor for any degradation of the protein component. nih.gov High-performance liquid chromatography (HPLC), particularly size-exclusion or reversed-phase chromatography, can be used to detect the presence of the intact conjugate and any potential fragments. For more detailed analysis, LC-MS can be employed to confirm the mass of the intact conjugate and to identify any degradation products.

Table 4: Representative Stability of a Methyltetrazine-PEG-Antibody Conjugate in Human Serum at 37°C

Incubation Time (days)Intact Conjugate Remaining (%)Method of Analysis
0100HPLC, LC-MS
198HPLC, LC-MS
395HPLC, LC-MS
791HPLC, LC-MS
1485HPLC, LC-MS

Note: This data is illustrative of the high stability generally observed for such conjugates. Actual stability may vary depending on the biomolecule and the specific conjugation site.

Addressing Challenges in In Vivo Applications for Research Models

While this compound offers many advantages for in vivo research, several challenges must be considered. The pharmacokinetic and pharmacodynamic properties of the bioconjugate will be influenced by the PEG10 linker. PEGylation is known to increase the hydrodynamic radius of molecules, which can prolong their circulation time by reducing renal clearance. nih.gov However, the optimal PEG length is application-dependent, and a long PEG chain like PEG10 might alter the biodistribution of the conjugate in unforeseen ways.

Another potential challenge is the immunogenicity of PEG. Although generally considered to have low immunogenicity, the formation of anti-PEG antibodies has been reported, which can lead to accelerated clearance of the bioconjugate and potential adverse effects. nih.gov

Furthermore, the stability of the tetrazine ring in the in vivo environment over extended periods needs to be considered. While generally stable, some tetrazine derivatives can be susceptible to degradation, which would lead to a loss of functionality for subsequent "click" reactions. Careful selection of the tetrazine structure and empirical validation of its in vivo stability are crucial. For pre-targeting applications, where the tetrazine-modified molecule is administered first, followed by a TCO-labeled probe, the persistence of the tetrazine is critical for the success of the strategy.

Finally, achieving efficient delivery of the bioconjugate to the target tissue or cells while minimizing off-target accumulation remains a central challenge in drug delivery and imaging. The physicochemical properties conferred by the this compound linker, such as size, charge, and hydrophilicity, will all play a role in the in vivo fate of the bioconjugate and must be carefully considered in the experimental design.

Strategies for Minimizing Off-Target Reactivity and Clearance

Off-target reactivity and rapid clearance from the body are significant hurdles in the development of bioconjugates for in vivo applications. Off-target reactions can lead to reduced efficacy and potential toxicity, while rapid clearance can diminish the therapeutic or diagnostic window.

The methyl group on the tetrazine ring in this compound helps to improve the stability of the linker, and the chemoselective nature of the tetrazine-TCO ligation inherently minimizes reactions with other functional groups found in biological systems. conju-probe.combroadpharm.com However, the NHS ester end of the linker is reactive towards any primary amine, which can be abundant on protein surfaces (e.g., lysine residues). broadpharm.com This can lead to a heterogeneous mixture of conjugates with varying sites of attachment, potentially impacting the biomolecule's function.

Strategies to mitigate these issues focus on both the chemical nature of the linker and the design of the conjugation process.

Key Strategies and Research Findings:

StrategyDescriptionImpact on Off-Target ReactivityImpact on Clearance
Site-Specific Modification Utilizing protein engineering or enzymatic methods to introduce a single, reactive primary amine at a specific, non-critical site on the biomolecule.Significantly reduces heterogeneity and off-target labeling on the protein surface.Can lead to more predictable and potentially slower clearance by avoiding modifications in regions prone to degradation or uptake.
pH Optimization Performing the NHS ester conjugation reaction at a neutral or slightly acidic pH (around 7.0-7.5).The reactivity of primary amines is pH-dependent; controlling the pH can help modulate the reaction and favor more reactive amines, though it does not guarantee site-specificity. Hydrolysis of the NHS ester is also a competing reaction that is influenced by pH. escholarship.orgMinimal direct impact, but a more homogeneous product may have a more uniform clearance profile.
PEGylation The inherent PEG10 spacer in the linker contributes to increased hydrophilicity. vectorlabs.comThe hydrophilic PEG chain can create a hydration shell around the conjugate, which may sterically hinder non-specific interactions with other biological molecules. escholarship.orgPEGylation is a well-established method to increase the hydrodynamic radius of molecules, thereby reducing renal clearance and prolonging circulation time. escholarship.org
Pre-targeting Approaches In this two-step strategy, the biomolecule modified with TCO is administered first, allowed to accumulate at the target site and clear from circulation. Subsequently, the smaller, rapidly clearing tetrazine-bearing molecule (like a derivative of this compound) is administered for in vivo ligation.Reduces off-target binding of the final conjugate as the unbound, modified biomolecule has time to clear before the reactive partner is introduced.The rapid clearance of the small tetrazine probe minimizes its non-specific accumulation and potential for off-target reactions.

This table is generated based on established principles of bioconjugation and PEGylation, as specific research data for this compound is not available.

Maintaining Bioactivity of Conjugated Biomolecules

A critical factor for the successful application of any bioconjugate is the retention of the biological activity of the parent molecule. The process of conjugation, while enabling new functionalities, can inadvertently alter the structure and function of sensitive biomolecules like antibodies and enzymes.

The NHS ester of this compound reacts with primary amines, most commonly the ε-amine of lysine residues and the N-terminal α-amine of a protein. broadpharm.com Since lysine residues can be located in or near the active site or binding interface of a protein, random conjugation can lead to a significant loss of bioactivity.

Research has focused on several strategies to ensure that the conjugation process does not compromise the function of the biomolecule.

Approaches to Preserve Bioactivity:

StrategyMechanism of ActionExpected Outcome
Site-Specific Conjugation By directing the conjugation to a site distant from the active or binding regions, the structural and chemical integrity of these critical domains is preserved. This can be achieved through genetic engineering to introduce unique reactive handles.High retention of biological activity and function. rsc.org
Linker Length and Flexibility The PEG10 spacer provides a flexible and extended connection between the biomolecule and the tetrazine moiety. vectorlabs.comThis spacer can minimize steric hindrance between the conjugated payload and the biomolecule, allowing the biomolecule to maintain its native conformation and interact with its target. vectorlabs.com
Control of Conjugation Stoichiometry Limiting the molar ratio of the linker to the biomolecule during the reaction can reduce the likelihood of multiple conjugations, especially in or near active sites.Produces a more homogeneous product with a lower degree of modification, which is often correlated with better retention of activity.
Post-Conjugation Purification Utilizing purification techniques such as chromatography to separate the desired, active conjugate from unreacted biomolecules and heterogeneously labeled species.Enriches the final product for the most active and correctly modified biomolecules.

This table is generated based on established principles of bioconjugation, as specific research data for this compound is not available.

In a study involving the site-selective incorporation of a tetrazine group into proteins via disulfide rebridging, it was demonstrated that the resulting conjugates maintained their secondary structure after the bioconjugation process. rsc.org This highlights the importance of conjugation strategy in preserving the structural integrity, and by extension, the function of the protein. rsc.org The hydrophilic nature of PEG linkers has also been shown to be beneficial, as it can improve the solubility and stability of the final conjugate in aqueous buffers, which is crucial for maintaining bioactivity. conju-probe.com

Future Perspectives and Emerging Research Directions

Integration with Computational Chemistry and Artificial Intelligence for Rational Design

The rational design of bioconjugation reagents is entering a new era with the integration of computational chemistry and artificial intelligence (AI). For linkers like Methyltetrazine-amino-PEG10-CH2CH2COONHS, these approaches offer the potential to predict and optimize their performance in complex biological systems.

Computational models can be employed to simulate the inverse electron demand Diels-Alder (iEDDA) reaction between the methyltetrazine moiety and its dienophile partner, trans-cyclooctene (B1233481) (TCO). By analyzing transition states and reaction energy profiles, researchers can fine-tune the electronic properties of the tetrazine ring to enhance reaction kinetics and stability. This allows for the in silico screening of various substitutions on the tetrazine core before undertaking laborious and expensive chemical synthesis.

AI, particularly machine learning algorithms, can be trained on large datasets of bioorthogonal reactions to identify structure-activity relationships that are not immediately obvious to human researchers. This can accelerate the discovery of novel tetrazine derivatives with superior properties. For instance, an AI model could predict the optimal PEG linker length for a specific application, balancing solubility and steric hindrance to maximize conjugation efficiency. The NHS ester group's reactivity with primary amines can also be modeled to predict conjugation efficiency with different biomolecules under various conditions.

Table 1: Computational Approaches for Linker Optimization

Computational Method Application to this compound Predicted Outcome
Density Functional Theory (DFT) Modeling the iEDDA cycloaddition reaction with TCO. Optimization of reaction kinetics and linker stability.
Molecular Dynamics (MD) Simulations Simulating the behavior of the conjugated biomolecule in a biological environment. Prediction of steric hindrance and accessibility of the reaction site.
Machine Learning (ML) Training on datasets of bioorthogonal reactions to predict optimal linker structures. Accelerated discovery of novel tetrazine derivatives with enhanced properties.

Development of Novel Reaction Partners for Enhanced Versatility

The utility of this compound is intrinsically linked to the properties of its reaction partner. While TCO is the most common dienophile for iEDDA reactions, the development of novel reaction partners with enhanced features is an active area of research.

New dienophiles are being designed to offer faster reaction kinetics, improved stability in biological media, and smaller steric footprints. For instance, more strained cyclooctenes or alternative ring systems can accelerate the cycloaddition reaction, enabling the labeling of low-abundance biomolecules. The development of dienophiles that are activated by specific biological triggers, such as enzymes or changes in pH, would allow for conditional labeling and provide greater control over the bioconjugation process.

Another exciting avenue is the development of dienophiles with unique functionalities. For example, a dienophile could be designed to release a therapeutic cargo upon reaction with the methyltetrazine moiety, creating a "click-to-release" system for targeted drug delivery. The NHS ester of this compound allows for its straightforward conjugation to a wide range of biomolecules, making it an ideal platform for exploring the utility of these novel reaction partners.

Table 2: Emerging Dienophiles for Tetrazine Ligations

Dienophile Class Key Features Potential Advantage with Methyltetrazine Linker
Highly Strained Cyclooctenes Faster reaction kinetics. More efficient labeling of low-abundance targets.
Triggerable Dienophiles Activated by specific biological stimuli (e.g., enzymes, pH). Conditional and spatially controlled bioconjugation.
Functional Dienophiles Carry a secondary payload or functionality (e.g., drug, imaging agent). Enables "click-to-release" applications and multimodal imaging.

Advances in Microfluidic and High-Throughput Screening for Conjugation Optimization

Optimizing the conditions for bioconjugation reactions can be a time-consuming and resource-intensive process. The integration of microfluidics and high-throughput screening (HTS) platforms offers a powerful solution for rapidly optimizing the use of linkers like this compound.

Microfluidic devices allow for the precise manipulation of minute volumes of liquids, enabling the rapid screening of a wide range of reaction parameters, such as pH, temperature, and reactant concentrations, in a massively parallel fashion. This can be used to quickly identify the optimal conditions for conjugating the NHS ester of the linker to a specific protein or for the subsequent iEDDA reaction. The ability to perform these reactions in picoliter- to nanoliter-scale droplets significantly reduces reagent consumption.

HTS platforms, often incorporating robotic automation, can be used to screen libraries of biomolecules or potential reaction partners against this compound. For example, a library of antibodies could be screened to identify those that can be efficiently labeled with the linker without compromising their binding affinity. These technologies will be instrumental in accelerating the development of new bioconjugates and their applications.

Exploration of Next-Generation Bioconjugates for Fundamental Biological Discovery

The unique properties of this compound make it a valuable tool for the development of next-generation bioconjugates aimed at unraveling fundamental biological processes. Its ability to link biomolecules with exquisite specificity and efficiency opens up new possibilities for in vivo imaging, proteomics, and targeted therapies.

In the realm of in vivo imaging, bioconjugates created with this linker can be used to track the localization and dynamics of specific proteins or cells in living organisms with high precision. The hydrophilic PEG10 spacer enhances the biocompatibility and circulation time of the resulting conjugate, making it suitable for longitudinal studies.

For proteomics, this compound can be used to create probes for activity-based protein profiling, allowing for the identification and quantification of active enzymes in complex biological samples. The NHS ester facilitates the attachment of the linker to small molecule inhibitors, which can then be used to tag and isolate their protein targets.

Furthermore, this linker is being explored for the construction of more sophisticated antibody-drug conjugates (ADCs). axispharm.com The precise control over the site of conjugation and the drug-to-antibody ratio afforded by bioorthogonal chemistry can lead to ADCs with improved therapeutic indices. axispharm.com The development of next-generation ADCs using this technology holds great promise for the future of cancer therapy. nih.govpharmaceutical-journal.com

Q & A

Basic Research Questions

Q. What are the key structural components of Methyltetrazine-amino-PEG10-CH2CH2COONHS, and how do they influence its reactivity in bioconjugation?

  • Answer : The compound comprises three functional segments:

  • Methyltetrazine : A six-membered aromatic ring with four nitrogen atoms, enabling rapid bioorthogonal "click" reactions with strained dienophiles (e.g., trans-cyclooctenes) .
  • PEG10 : A 10-unit polyethylene glycol spacer enhancing solubility, reducing nonspecific binding, and improving biocompatibility in aqueous systems .
  • NHS ester (CH2CH2COONHS) : Facilitates covalent conjugation to primary amines on proteins or peptides under mild conditions (pH 7–9, 4–25°C) .
  • Methodological Note : Characterize PEG chain length via MALDI-TOF mass spectrometry and confirm NHS ester integrity using FTIR (peak at ~1730 cm⁻¹ for active ester) .

Q. How can researchers validate the purity and stability of this compound under storage conditions?

  • Answer :

  • Purity : Use reverse-phase HPLC with a C18 column (mobile phase: water/acetonitrile + 0.1% TFA). A purity threshold of ≥95% is recommended for reproducible bioconjugation .
  • Stability : Conduct accelerated degradation studies at -20°C, 4°C, and 25°C. Monitor NHS ester hydrolysis via UV-Vis (loss of absorbance at 260 nm) and compare with fresh batches .

Advanced Research Questions

Q. How do variations in PEG chain length (e.g., PEG4 vs. PEG10) impact the pharmacokinetics and biodistribution of Methyltetrazine conjugates in vivo?

  • Answer :

  • Experimental Design :

Radiolabel conjugates (e.g., with ⁶⁴Cu) and administer to murine models.

Use PET imaging to compare biodistribution.

Quantify renal clearance rates and tumor uptake efficiency.

  • Key Findings :
  • Longer PEG chains (e.g., PEG10) reduce opsonization and prolong circulation half-life but may decrease cellular uptake due to steric hindrance .
  • Data contradictions may arise from differences in animal models or tumor vascularization; control for these variables via histopathology .

Q. What strategies mitigate side reactions when conjugating this compound to cysteine-rich proteins?

  • Answer :

  • Problem : NHS esters may react with cysteine thiols, leading to crosslinking or aggregation.
  • Solutions :

Selective Blocking : Pre-treat proteins with maleimide to cap free thiols before NHS ester conjugation .

pH Optimization : Conduct reactions at pH 6.5–7.0 to favor amine reactivity over thiols.

Post-Conjugation Analysis : Use SDS-PAGE and size-exclusion chromatography (SEC) to detect aggregates .

Q. How can researchers resolve discrepancies in reaction kinetics between computational models and experimental data for Methyltetrazine-based bioorthogonal systems?

  • Answer :

  • Methodology :

Perform stopped-flow kinetics to measure second-order rate constants (k₂) under physiological conditions.

Compare with DFT calculations of transition-state energies.

  • Data Contradictions : Discrepancies often arise from solvent effects (e.g., DMSO vs. PBS) or protein-induced steric effects. Validate models using mutant proteins with reduced steric bulk .

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